

Comparative Guide: Mass Spectrometry Profiling of 2-(4-Methoxyphenyl)ethanimidamide

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)ethanimidamide

CAS No.: 58125-01-2

Cat. No.: B3145757

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Executive Summary

This technical guide provides a structural and fragmentation analysis of **2-(4-Methoxyphenyl)ethanimidamide** (CAS: 53473-06-8), a phenylacetamide derivative often utilized as a synthetic intermediate or bioactive scaffold (e.g., in trypsin inhibitors or antiprotozoals).

This guide compares two primary ionization modalities: Electrospray Ionization (ESI-QTOF) and Electron Ionization (EI-GC/MS).

- Select ESI-MS/MS for biological matrices, pharmacokinetic (PK) quantification, and observing the intact protonated molecular ion.
- Select EI-MS for purity assessment, library matching, and structural confirmation via the characteristic 4-methoxybenzyl cation.

Molecular Profile & Theoretical Basis

Property	Value	Notes
Formula		
Monoisotopic Mass	164.0949 Da	
Structure Class	Phenylacetamide	Contains a basic amidine group and an electron-donating methoxy group.
Basicity (Predicted)	pKa 11–12	The amidine group is highly basic; readily protonates in ESI positive mode.

Structural Logic: The molecule consists of a 4-methoxybenzyl moiety attached to an amidine functional group.

- Methoxy Group (-OCH₃): Strongly electron-donating. It stabilizes carbocations at the benzylic position, making the 4-methoxybenzyl cation (m/z 121) a thermodynamic sink in fragmentation.
- Amidine Group (-C(=NH)NH₂): Acts as the protonation site in ESI. In fragmentation, it frequently undergoes deamination (loss of NH₂).

Deep Dive: ESI-MS/MS Fragmentation (Soft Ionization)

Primary Application: LC-MS/MS quantification in plasma/buffer; impurity profiling of salts.

Mechanism of Action

In positive ESI (

), the molecule forms a stable

ion at m/z 165.10. Upon Collision Induced Dissociation (CID), the fragmentation is driven by charge migration and neutral losses.

- Deamination (Dominant Neutral Loss): Amidines characteristically lose ammonia (, 17 Da) to form a nitrile-like or cyclic cation.
 - (Loss of)
- Benzylic Cleavage: The bond between the methylene () and the amidine carbon cleaves, generating the resonance-stabilized 4-methoxybenzyl cation.
 - (Formation of)

Visualization: ESI-CID Fragmentation Pathway

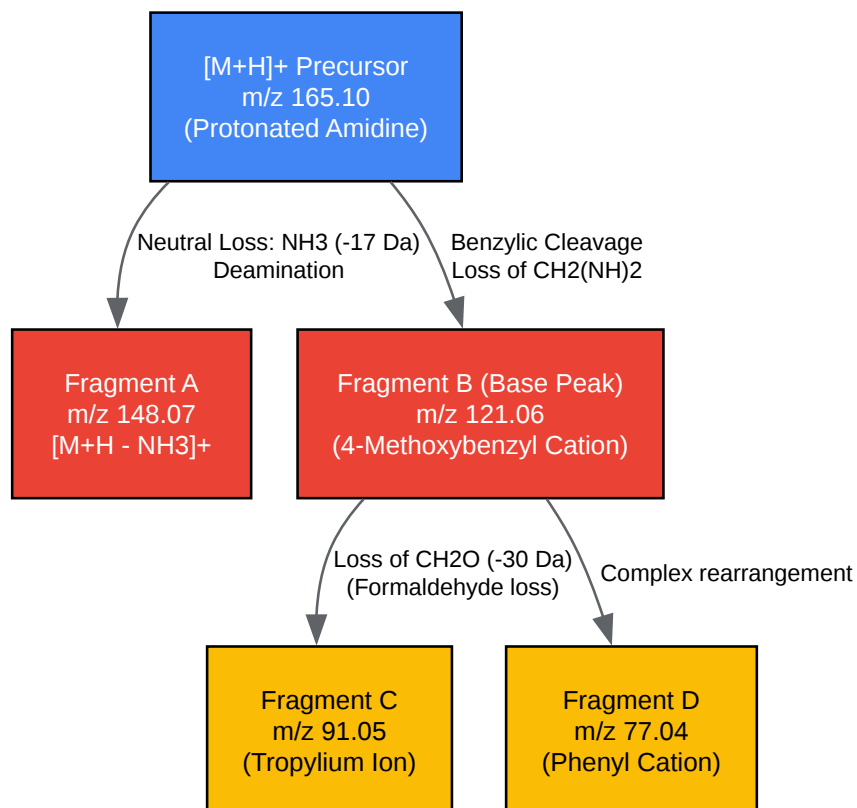


Fig 1. ESI-CID Fragmentation Pathway of 2-(4-Methoxyphenyl)ethanimidamide

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Figure 1: Predicted ESI-CID pathway.[1][2][3] The m/z 121 ion is highly stable due to resonance stabilization by the methoxy group.

Deep Dive: EI-MS Fragmentation (Hard Ionization)

Primary Application: GC-MS analysis of derivatized samples; identification of synthesis starting materials.

Mechanism of Action

Using 70 eV electron impact, the molecule forms a radical cation

. The molecular ion is often weak because the benzylic bond is extremely labile.

- Base Peak Formation (m/z 121): The "benzyl" cleavage is the primary event. The positive charge remains on the aromatic ring system, stabilized by the p-methoxy group.
- Tropylium Rearrangement: The m/z 121 ion often rearranges to a methoxy-tropylium ion, which then loses formaldehyde () to form the classic tropylium ion (m/z 91).

Comparative Data: ESI vs. EI

Feature	ESI-QTOF (Positive)	EI-GC/MS (70 eV)
Parent Ion	m/z 165.10 (Strong)	m/z 164.1 (Weak/Absent)
Base Peak	m/z 121 or 148 (Energy dependent)	m/z 121 (Dominant)
Key Fragment 1	m/z 148	m/z 77
Key Fragment 2	m/z 121	m/z 91
Selectivity	High (Precursor isolation)	Moderate (Library match)
Derivatization	Not required	Often required (TMS) to improve volatility of the amidine.

Experimental Protocol: Optimal Detection

To ensure reproducibility, the following workflow is recommended for LC-MS/MS analysis, which is the preferred method for drug development applications due to the polarity of the amidine.

Workflow Diagram

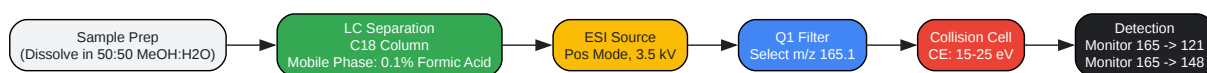


Fig 2. Optimized LC-MS/MS Transition Workflow

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Figure 2: LC-MS/MS workflow for quantification. Formic acid is critical to ensure protonation of the amidine nitrogen.

Step-by-Step Methodology

- Sample Preparation:
 - Dissolve 1 mg of standard in 1 mL Methanol (Stock).
 - Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
 - Note: The acid is crucial. Amidines are strong bases; without acidic pH, peak tailing on C18 columns will be severe.
- Source Parameters (ESI):
 - Capillary Voltage: 3.0 – 3.5 kV.
 - Gas Temperature: 300°C (Ensure complete desolvation to prevent adducts).
 - Fragmentor Voltage: 100–135 V (Keep low to prevent in-source fragmentation of the labile benzyl bond).
- MRM Transitions (For Quantification):
 - Quantifier:
(High intensity, stable).
 - Qualifier:
(Specific to amidine loss).

References

- NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of 4-Methoxybenzyl Derivatives. National Institute of Standards and Technology. Available at: [\[Link\]](#)
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- Thurman, E. M., & Ferrer, I. (2003). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society. (Reference for ESI fragmentation mechanisms of basic nitrogenous compounds).

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